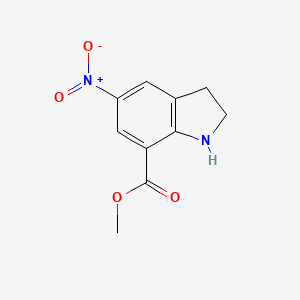

5-Nitro-indoline-7-carboxylic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRZSJLQVZILQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-indoline-7-carboxylic acid methyl ester

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

Disclaimer: The compound 5-Nitro-indoline-7-carboxylic acid methyl ester is a specialized chemical intermediate. The CAS number 1082040-75-2 provided in the query is not associated with this specific structure in public chemical databases. This guide has been constructed based on established principles of organic chemistry and data from structurally related analogues. All experimental protocols are illustrative and should be adapted and validated under appropriate laboratory settings.

Section 1: Introduction and Strategic Importance

The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its saturated heterocyclic ring, fused to a benzene moiety, provides a rigid, three-dimensional structure that is amenable to diverse functionalization. The introduction of a nitro group, particularly at the C-5 position, significantly modulates the electronic properties of the benzene ring, often enhancing biological activity or providing a synthetic handle for further transformations, such as reduction to a key amino group.[1][2]

This compound is a strategically designed molecule that combines these features. The methyl ester at the C-7 position serves as a versatile point for derivatization, such as amide bond formation, while the 5-nitro group makes the compound a valuable precursor for creating libraries of 5-aminoindoline derivatives. These derivatives have shown promise in various therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4][5] This guide provides a comprehensive technical overview of its properties, a proposed synthetic route, analytical characterization, and potential applications for researchers in drug discovery and organic synthesis.

Section 2: Physicochemical and Spectroscopic Properties

| Property | Estimated Value / Characteristic | Rationale / Comparative Compound |

| Molecular Formula | C₁₀H₁₀N₂O₄ | From structure |

| Molecular Weight | 222.19 g/mol | From structure |

| Appearance | Expected to be a yellow to orange solid | Aromatic nitro compounds are typically colored.[8] |

| Melting Point | 130-170 °C (estimated range) | Similar to substituted methyl 5-nitro-1H-indole-3-carboxylates (e.g., 133-134 °C, 165-167 °C).[6] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); poorly soluble in water and nonpolar solvents (Hexane). | Common for functionalized aromatic compounds. |

| ¹H NMR (400 MHz, CDCl₃) | See Section 4 for detailed prediction | Based on analysis of functional groups and known shifts for indoline/nitroaromatic protons. |

| ¹³C NMR (100 MHz, CDCl₃) | See Section 4 for detailed prediction | Based on analysis of functional groups and known shifts for indoline/nitroaromatic carbons. |

| IR (KBr, cm⁻¹) | ~3350 (N-H), ~1720 (C=O, ester), ~1520 & ~1340 (NO₂, asymm. & symm.) | Characteristic frequencies for the indoline N-H, ester carbonyl, and aromatic nitro groups. |

| Mass Spec (ESI-MS) | m/z 223.07 [M+H]⁺, 245.05 [M+Na]⁺ | Predicted for the given molecular formula. |

Section 3: Proposed Synthesis and Purification

The synthesis of this compound is not explicitly described in the literature. However, a logical and robust synthetic pathway can be designed based on well-established transformations of the indoline core. The proposed three-step synthesis starts from the commercially available Indoline-7-carboxylic acid.

The causality behind this proposed route is as follows:

-

Esterification First: The carboxylic acid is protected as a methyl ester. This is crucial because the free carboxylic acid could interfere with the nitrating conditions (e.g., via unwanted oxidation or directing effects). A standard Fischer-Speier esterification is a reliable and high-yielding method.

-

N-Acetylation for Regiocontrol: Direct nitration of the indoline ring is complex. The secondary amine is a powerful activating group that is also acid-sensitive. Under strong nitrating conditions (HNO₃/H₂SO₄), the protonated amine acts as a meta-director, favoring nitration at the C-6 position.[9] To direct the electrophilic nitration to the C-5 position (para to the amine), the nitrogen must be protected with an electron-withdrawing group, such as an acetyl group. The N-acetyl group is a moderate ortho, para-director, and steric hindrance at the N-acetyl group will strongly favor substitution at the C-5 position over the C-3 position.

-

Nitration and Deprotection: With the nitrogen acetylated, electrophilic aromatic substitution with a standard nitrating mixture can proceed with high regioselectivity for the desired C-5 position. The acetyl protecting group can then be removed under basic or acidic hydrolysis to yield the final product.

Visualized Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl indoline-7-carboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Indoline-7-carboxylic acid (10.0 g, 61.3 mmol).

-

Reagents: Add methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl indoline-7-carboxylate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-acetylindoline-7-carboxylate

-

Setup: Dissolve the crude Methyl indoline-7-carboxylate (approx. 61.3 mmol) in pyridine (100 mL) in a 250 mL round-bottom flask cooled in an ice bath.

-

Reagents: Slowly add acetic anhydride (8.7 mL, 92.0 mmol) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (300 mL) and extract with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, Methyl 1-acetylindoline-7-carboxylate, should be of sufficient purity for the subsequent nitration.

Step 3: Synthesis of this compound

-

Setup: In a 250 mL three-necked flask fitted with a dropping funnel and a thermometer, dissolve the crude Methyl 1-acetylindoline-7-carboxylate (approx. 61.3 mmol) in concentrated sulfuric acid (100 mL) at 0°C (ice-salt bath).

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.3 mL, 67.4 mmol) to concentrated sulfuric acid (10 mL) at 0°C. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Stir the mixture at 0-5°C for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). A precipitate of Methyl 1-acetyl-5-nitroindoline-7-carboxylate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Deprotection: Suspend the dried intermediate in a mixture of methanol (150 mL) and 10% aqueous sodium hydroxide (50 mL). Heat the mixture to reflux for 3 hours.

-

Isolation & Purification: Cool the mixture and remove methanol under reduced pressure. Neutralize the aqueous solution with 2M HCl, which will precipitate the final product. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to afford pure this compound.

Section 4: Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's structure.

Protocol: Acquiring Spectroscopic Data

-

NMR Spectroscopy: Dissolve ~10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Prepare a 1 mg/mL solution in methanol or acetonitrile. Analyze using high-resolution electrospray ionization mass spectrometry (ESI-HRMS) in both positive and negative ion modes to confirm the molecular formula.

-

Infrared Spectroscopy: Prepare a KBr pellet containing ~1 mg of the product or analyze using an ATR-FTIR spectrometer to identify key functional groups.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.0-12.0 (s, 1H, NH of indole, if not N-acylated)

-

δ ~8.5 (d, J≈2.5 Hz, 1H, H-4, ortho to NO₂)

-

δ ~8.0 (dd, J≈9.0, 2.5 Hz, 1H, H-6, meta to NO₂)

-

δ ~3.9 (s, 3H, -OCH₃)

-

δ ~3.6 (t, J≈8.5 Hz, 2H, -CH₂-CH₂-N)

-

δ ~3.2 (t, J≈8.5 Hz, 2H, -CH₂-CH₂-N)

-

Note: The exact chemical shifts of the indoline protons can vary. The aromatic protons are key for confirming regiochemistry.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~166.0 (C=O, ester)

-

δ ~145.0 (C-5, attached to NO₂)

-

δ ~140.0 (C-7a, bridgehead)

-

δ ~130.0 (C-3a, bridgehead)

-

δ ~125.0 (C-6)

-

δ ~115.0 (C-4)

-

δ ~110.0 (C-7, attached to CO₂Me)

-

δ ~52.0 (-OCH₃)

-

δ ~48.0 (C-2, -CH₂-N)

-

δ ~28.0 (C-3, -CH₂-C)

-

Section 5: Potential Applications and Research Directions

The true value of a building block like this compound lies in its potential for elaboration into biologically active molecules. The 5-nitroindoline core is a "privileged scaffold" found in compounds explored for various therapeutic targets.

Logical Framework for Application

Caption: Derivatization potential and associated therapeutic targets.

-

Precursor for 5-Aminoindoline Scaffolds: The most immediate application is the catalytic hydrogenation of the nitro group to a primary amine.[2] This 5-aminoindoline is a critical intermediate. For example, substituted 5-aminoindoles have been investigated as binders of the c-Myc G-quadruplex, a DNA secondary structure implicated in cancer, making them interesting candidates for anticancer drug development.[4]

-

Anti-inflammatory Drug Discovery: Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[2] The title compound provides a scaffold that can be systematically modified at the N-1 and C-7 positions to optimize activity against these targets.

-

Antimicrobial Research: The nitroaromatic group itself is a known pharmacophore in antimicrobial agents. The compound could be screened directly or used as a starting point to synthesize novel indole derivatives with potential antibacterial or antifungal properties.[3][5]

Section 6: Safety and Handling

As a senior scientist, ensuring a culture of safety is paramount. Aromatic nitro compounds require careful handling due to their potential toxicity and thermal instability.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.[10][11]

-

Toxicological Hazards: Aromatic nitro compounds can be toxic upon inhalation, ingestion, or skin absorption. They are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[10]

-

Fire and Explosion Hazards: While mononitro compounds are generally less hazardous than their polynitrated counterparts (like TNT), they are combustible and can decompose exothermically at high temperatures or in the presence of contaminants or strong bases.[8][12][13] Avoid heating without proper thermal hazard assessment. Chemical reduction processes must be carefully controlled to prevent overheating.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from strong bases, reducing agents, and sources of ignition. Keep the container tightly sealed.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[11]

References

-

Mąkosza, M., & Bialecki, J. (1996). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthetic Communications, 26(15), 2843-2849. [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Chem-Impex International. (n.d.). 5-Nitroindole. Retrieved February 23, 2026, from [Link]

-

Neidle, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

- Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.

-

Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14995–15017. [Link]

-

Chem-Impex International. (n.d.). 5-Nitroindole-2-carboxylic acid. Retrieved February 23, 2026, from [Link]

-

Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]

-

Gustin, J. L. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 13-28. [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Wijeratne, G., et al. (2024). Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging. DOI: 10.1021/acs.analchem.3c04684. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules, 27(20), 7013. [Link]

- Google Patents. (2008). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(5), 1500. [Link]

-

Chem-Impex International. (n.d.). Methyl indole-7-carboxylate. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. [Link]

-

PrepChem. (n.d.). Synthesis of indoline-7-carboxylic acid. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(5), 2069–2077. [Link]

-

Semantic Scholar. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Retrieved February 23, 2026, from [Link]

-

HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 51(12), 2825-2834. [Link]

-

Scientific Research Publishing. (2021). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones. International Journal of Organic Chemistry, 11, 149-173. [Link]

-

Royal Society of Chemistry. (2011). Supporting Information: Indirect 1H NMR characterization of H2@C60 nitroxide derivatives and their nuclear spin relaxation. [Link]

-

ChemRxiv. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. iloencyclopaedia.org [iloencyclopaedia.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. icheme.org [icheme.org]

Technical Monograph: Methyl 5-nitro-7-indolinecarboxylate

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary & Chemical Identity

Methyl 5-nitro-7-indolinecarboxylate is a specialized heterocyclic intermediate employed primarily in the synthesis of multi-target kinase inhibitors and conformationally restricted peptidomimetics. Unlike its aromatic counterpart (indole), the indoline scaffold introduces significant

This guide details the physiochemical properties, selective synthesis, and reactivity profile of this compound, addressing the specific challenge of preserving the nitro group during the saturation of the heterocyclic ring.

Chemical Structure & Properties

| Property | Data / Description |

| IUPAC Name | Methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate |

| Molecular Formula | |

| Molecular Weight | 222.20 g/mol |

| Core Scaffold | Indoline (2,3-dihydroindole) |

| Key Substituents | 5-Nitro ( |

| pKa (Predicted) | ~ -1.5 (Conjugate acid of N1). The 7-ester and 5-nitro groups significantly reduce the basicity of the N1 nitrogen compared to unsubstituted indoline (pKa ~5). |

| Topology | Puckered 5-membered ring (envelope conformation); N1 is pyramidalized. |

Synthetic Architecture

The synthesis of Methyl 5-nitro-7-indolinecarboxylate requires navigating a chemoselectivity challenge: reducing the indole C2-C3 double bond without reducing the labile 5-nitro group.

Primary Route: Selective Reduction of Indole Precursor

The most robust pathway involves the synthesis of the parent indole followed by a Gribble Reduction . Standard catalytic hydrogenation (e.g.,

Step 1: Precursor Assembly (Fischer Indole Synthesis)

-

Reagents: Methyl 3-aminobenzoate + Ethyl pyruvate (or equivalent hydrazone formation).

-

Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

-

Outcome: Methyl 5-nitroindole-7-carboxylate.

Step 2: Chemoselective Reduction (The Critical Step)

-

Reagents: Sodium Cyanoborohydride (

) in Glacial Acetic Acid ( -

Conditions:

, 2-4 hours. -

Mechanism: Protonation of the indole C3 position generates an iminium ion species, which is then trapped by the hydride from cyanoborohydride. The nitro group remains inert under these specific conditions.

Alternative Route: Electrophilic Aromatic Substitution

Direct nitration of methyl indoline-7-carboxylate is possible but risky due to the susceptibility of the indoline nitrogen to oxidation (forming the indole) under strong oxidative conditions (

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways and the critical selectivity node required to access the target molecule.

Figure 1: Synthetic workflow highlighting the chemoselective reduction required to preserve the nitro group while saturating the indole ring.

Experimental Protocol: Chemoselective Reduction

This protocol is designed to be self-validating. The color change and solubility shift serve as real-time process indicators.

Objective: Conversion of Methyl 5-nitroindole-7-carboxylate to Methyl 5-nitro-7-indolinecarboxylate.

Reagents:

-

Methyl 5-nitroindole-7-carboxylate (1.0 eq)

-

Sodium Cyanoborohydride (

) (3.0 eq) -

Glacial Acetic Acid (Solvent/Proton Source)

Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indole precursor (1.0 eq) in Glacial Acetic Acid (0.2 M concentration). The solution should appear yellow/orange.[1]

-

Addition: Cool the vessel to 10-15°C (water bath). Add

(3.0 eq) portion-wise over 20 minutes. Caution: Mild exotherm and gas evolution ( -

Reaction: Allow the mixture to warm to room temperature. Stir for 3 hours.

-

Checkpoint: Monitor via TLC (System: 30% EtOAc/Hexane). The indoline product is typically less polar (higher

) and may fluoresce differently than the indole.

-

-

Quench: Pour the reaction mixture into ice-cold water. Neutralize carefully with solid

or-

Why: Neutralization prevents the acid-catalyzed polymerization of the indoline and allows extraction into the organic phase.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Silica gel).

Reactivity Profile & Medicinal Utility

The target molecule is a "Hub" intermediate. The 7-ester and 5-nitro groups provide orthogonal handles for diversification.

The "Ortho-Effect" at Position 7

The ester at position 7 is spatially proximate to the indoline nitrogen (N1).

-

Hydrogen Bonding: An intramolecular H-bond (

) stabilizes the molecule but reduces the nucleophilicity of N1. -

Rotational Barrier: The ester group may exhibit restricted rotation due to steric clash with the C6 proton and the N1 amine.

Functionalization Logic

Figure 2: Reactivity map demonstrating the orthogonal functionalization vectors available on the scaffold.

Medicinal Chemistry Applications[2][3][4]

-

Kv7 Channel Activators: Indoline derivatives are known to modulate potassium channels. The 5-nitro group mimics the electrostatic profile of sulfonamides often found in this class (Reference 1).

-

Kinase Inhibition: The indoline core serves as a hinge-binder mimic. The

character of the indoline ring (compared to indole) improves solubility and allows for "out-of-plane" substituents that can access unique hydrophobic pockets in the ATP binding site. -

Dual 5-LOX/sEH Inhibitors: Nitro-indolines have been explored as dual inhibitors for inflammatory pathways, where the nitro group participates in critical hydrogen bonding networks (Reference 2).

References

-

Sigma-Aldrich. (n.d.). 5-Nitroindoline Product Analysis and Applications. Retrieved from

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. (2022). Journal of Medicinal Chemistry. Retrieved from

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates. (2011). Chinese Journal of Organic Chemistry. Retrieved from

-

Reduction of Indole Compounds to Indoline Compounds. (1980). US Patent 4210590A. Retrieved from

Sources

Methodological & Application

Synthesis of 5-Nitro-indoline-7-carboxylic acid methyl ester from indoline

Application Note: High-Fidelity Synthesis of 5-Nitro-indoline-7-carboxylic acid methyl ester via Directed Ortho-Metalation (DoM)

Executive Summary & Strategic Rationale

The synthesis of This compound from indoline presents a classic regiochemical paradox in heterocyclic chemistry.

-

The Challenge: Electrophilic aromatic substitution (EAS) on the electron-rich indoline scaffold overwhelmingly favors the C5 position (para to the nitrogen). Once a nitro group is installed at C5, the ring becomes deactivated, making subsequent C7 functionalization difficult. Conversely, direct C7 functionalization is sterically hindered and electronically disfavored without specific directing groups.

-

The Solution: This protocol utilizes a Directed Ortho-Metalation (DoM) strategy. By installing a pivaloyl group on the nitrogen, we achieve two objectives: (1) It acts as a powerful Directed Metalation Group (DMG) to facilitate exclusive C7-lithiation, and (2) It protects the nitrogen from oxidation during the subsequent nitration step.

This guide details a robust, four-step workflow: N-Protection

Synthetic Pathway Visualization

The following diagram outlines the logical flow and chemical transformations.

Figure 1: Step-wise synthetic route utilizing the Steric-Electronic directing power of the Pivaloyl group.

Detailed Experimental Protocols

Step 1: N-Pivaloylation of Indoline

Objective: Install a robust Directed Metalation Group (DMG) that survives lithiation. Rationale: The pivaloyl group is chosen over acetyl because its steric bulk prevents nucleophilic attack at the carbonyl during the lithiation step, a common side reaction with N-acetyl groups.

Reagents:

-

Indoline (1.0 eq)[1]

-

Pivaloyl Chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Dissolve indoline (e.g., 10.0 g, 84 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under

atmosphere. -

Add Triethylamine (12.7 g, 126 mmol) and cool the solution to 0°C.

-

Dropwise add Pivaloyl Chloride (12.1 g, 100 mmol) over 30 minutes.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Wash with 1M HCl (2 x 50 mL) to remove excess amine, followed by sat.

and brine.[2] -

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.

-

Checkpoint: NMR should show a sharp singlet (9H) at ~1.3-1.4 ppm (t-Butyl).

Step 2: C7-Carboxylation via Directed Ortho-Metalation (DoM)

Objective: Regioselective installation of the methyl ester at C7. Mechanism: The carbonyl oxygen of the pivalamide coordinates with Lithium, directing the base to deprotonate the ortho position (C7).

Reagents:

-

N-Pivaloylindoline (1.0 eq)

-

sec-Butyllithium (1.3 eq, 1.4M in cyclohexane)

-

TMEDA (Tetramethylethylenediamine) (1.3 eq)

-

Methyl Chloroformate (1.5 eq)

-

THF [Anhydrous, inhibitor-free]

Protocol:

-

Setup: Flame-dry a 3-neck flask and purge with Argon. Add N-Pivaloylindoline (5.0 g, 23 mmol) and TMEDA (3.5 g, 30 mmol) in THF (50 mL).

-

Lithiation: Cool the mixture to -78°C (Dry ice/Acetone bath).

-

Add s-BuLi (21.5 mL, 30 mmol) dropwise via syringe pump over 45 minutes. Crucial: Maintain internal temperature below -70°C.

-

Stir at -78°C for 2 hours. The solution typically turns bright yellow/orange (lithiated species).

-

Electrophile Trapping: Add Methyl Chloroformate (3.26 g, 34.5 mmol) rapidly.

-

Allow the reaction to warm to RT overnight.

-

Workup: Quench with sat.

.[5] Extract with EtOAc.[2][5] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Target: Methyl 1-pivaloylindoline-7-carboxylate.

-

Validation: 1H NMR will show the loss of one aromatic proton and the appearance of a methyl ester singlet (~3.9 ppm).

Step 3: Regioselective Nitration at C5

Objective: Install the nitro group.[2][5][6][7][8][9][10][11][12] Causality: The C7-ester is a meta-director (directing to C5). The N-Pivaloyl group is a para-director (directing to C5). Both directing groups cooperate to favor C5 substitution exclusively.

Reagents:

-

Methyl 1-pivaloylindoline-7-carboxylate (1.0 eq)

-

Nitric Acid (HNO3, fuming >90%) (1.1 eq)

-

Acetic Anhydride (

) (Solvent/Activator)

Protocol:

-

Dissolve the intermediate from Step 2 (2.0 g) in Acetic Anhydride (10 mL) at 0°C.

-

Prepare a solution of fuming

(1.1 eq) in -

Add the nitrating mixture dropwise to the indoline solution.

-

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Pour onto crushed ice/water. The product often precipitates.

-

Isolation: Filter the solid or extract with DCM.

-

Note: Avoid strong sulfuric acid if possible to prevent premature hydrolysis of the ester, though the ester is relatively stable. Acetyl nitrate is milder.

Step 4: N-Deprotection (Pivaloyl Cleavage)

Objective: Remove the Pivaloyl group to yield the final secondary amine.

Reagents:

Protocol:

-

Dissolve the nitrated intermediate in MeOH (20 mL/g).

- (2.0 eq) carefully.

-

Reflux for 4-6 hours.

-

Chemistry Note: Acidic methanolysis is preferred over basic hydrolysis (NaOH) because basic conditions would hydrolyze the methyl ester to the carboxylic acid. Acidic methanolysis cleaves the amide while maintaining (or reforming) the methyl ester.

-

-

Neutralization: Cool to 0°C. Carefully neutralize with solid

or -

Extraction: Extract with EtOAc.

-

Final Purification: Recrystallization from Methanol/Water or Column Chromatography.

Quantitative Data Summary

| Step | Transformation | Key Reagent | Conditions | Typical Yield | Critical QC Parameter |

| 1 | N-Protection | Piv-Cl | DCM, 0°C | 92-95% | Loss of NH signal (IR/NMR) |

| 2 | C7-Carboxylation | s-BuLi / ClCOOMe | THF, -78°C | 75-85% | Appearance of -COOMe (NMR ~3.9ppm) |

| 3 | Nitration | HNO3 / Ac2O | 0°C | 80-88% | Regiochemistry (C5 vs C4/6) |

| 4 | Deprotection | H2SO4 / MeOH | Reflux | 85-90% | Presence of NH, Retention of Ester |

Safety & Handling (Critical)

-

sec-Butyllithium: Pyrophoric.[5] Must be handled under strict inert atmosphere (Argon/Nitrogen). Use long-needle syringe techniques or cannulation. Have a bucket of sand or Class D extinguisher nearby.

-

Nitration: Exothermic. Run reactions behind a blast shield. Ensure temperature control to prevent runaway oxidation.

-

Methyl Chloroformate: Highly toxic and lachrymator. Use only in a well-ventilated fume hood.

References

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933. Link

-

Iwao, M., & Kuraishi, T. (1978). Synthesis of 7-substituted indolines via directed lithiation of 1-acetylindoline. Journal of Heterocyclic Chemistry, 15(8), 1425-1430. (Adapted for Pivaloyl stability). Link

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[6] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

BenchChem. (2025).[1] Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. (Contextual reference for nitration regioselectivity). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab" by Hector Patricio Del Castillo [scholarworks.utep.edu]

- 12. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

Application Note: N-Alkylation of 5-Nitro-indoline-7-carboxylic acid methyl ester

Strategic Analysis & Chemical Context

The N-alkylation of 5-Nitro-indoline-7-carboxylic acid methyl ester presents a unique convergence of electronic deactivation and steric hindrance. Unlike simple indolines, this substrate possesses two critical features that dictate the reaction pathway:

-

Electronic Deactivation (The "Push-Pull" Deficit): The 5-nitro group (para to nitrogen) exerts a strong mesomeric withdrawing effect (

), significantly delocalizing the nitrogen lone pair. This reduces the nucleophilicity of the amine, rendering standard weak-base conditions (e.g., Et3N/DCM) often insufficient. -

Steric & Electronic Ortho-Effect: The 7-methoxycarbonyl group is bulky and positioned ortho to the reactive center. While it inductively acidifies the N-H bond (making deprotonation easier), it sterically impedes the approach of electrophiles. Furthermore, the methyl ester is susceptible to hydrolysis (saponification) under vigorous aqueous basic conditions.

Success Metric: The goal is to achieve quantitative N-alkylation while maintaining the integrity of the methyl ester and preventing over-alkylation (quaternization, though unlikely due to electronics).

Mechanistic Pathway & Decision Logic

The reaction proceeds via an

Decision Tree: Selecting the Right Condition

Detailed Experimental Protocols

Method A: Sodium Hydride (NaH) Mediated Alkylation

Best For: Primary alkyl halides (MeI, EtBr, BnBr) and non-enolizable electrophiles. Rationale: The pKa of the N-H is lowered by the 5-NO2 and 7-COOMe groups. NaH provides irreversible deprotonation, generating a highly nucleophilic amide anion that overcomes the electronic deactivation.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Electrophile: Alkyl Halide (1.1 – 1.5 eq)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Dissolution: Dissolve the substrate in anhydrous DMF. Note: DMF is preferred over THF due to better solubility of the polar nitro-indoline.

-

Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.

-

Observation: Evolution of H2 gas. The solution will likely darken (deep red/orange) indicating anion formation.

-

Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation. Incomplete deprotonation leads to competitive side reactions.

-

-

Alkylation: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the N-H signal.

-

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl. Do not use water directly if the reaction is vigorous.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4 and concentrate.

Validation Point: The appearance of a distinct N-alkyl signal in 1H NMR and the retention of the methyl ester singlet (~3.8-3.9 ppm) confirms success.

Method B: Cesium Carbonate ( ) Finkelstein Conditions

Best For: Secondary alkyl halides or substrates sensitive to strong bases. Rationale: Cesium carbonate is more soluble in organic solvents than K2CO3 (the "Cesium Effect"), and the carbonate is gentle enough to prevent ester hydrolysis while sufficiently basic to deprotonate the activated N-H.

Reagents:

-

Base:

(2.0 eq) -

Additive: TBAI (Tetrabutylammonium iodide) (0.1 eq) - Optional but recommended for chlorides/bromides.

-

Solvent: Acetonitrile (MeCN) or Acetone.

Protocol:

-

Suspend the substrate,

, and TBAI in dry MeCN. -

Add the alkylating agent (1.5 eq).

-

Heat to reflux (80°C) for 6–12 hours.

-

Note: The elevated temperature compensates for the weaker base.

-

-

Filter the inorganic solids through a celite pad.

-

Concentrate the filtrate and purify via column chromatography.

Method C: Reductive Alkylation (Aldehyde Route)

Best For: Introducing complex alkyl chains where the corresponding halide is unstable or unavailable.

Reagents:

-

Aldehyde (1.5 eq)

-

Reductant:

(Sodium triacetoxyborohydride) (2.0 eq) -

Acid Catalyst: Acetic Acid (AcOH) (2.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE).

Protocol:

-

Dissolve substrate and aldehyde in DCE.[1]

-

Add AcOH and stir for 30 mins to form the iminium ion species (equilibrium).

-

Mechanistic Note: The electron-deficient nitrogen is slow to form the iminium species. The acid catalyst is crucial here.

-

-

Add

in one portion. -

Stir at RT overnight.

-

Quench with saturated

(protects the ester from acid hydrolysis during workup).

Troubleshooting & Optimization Data

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor Nucleophilicity | Switch to Method A (NaH). Increase temperature to 60°C in Method B. Add KI/TBAI catalyst. |

| Ester Hydrolysis | Wet Solvents / Hydroxide | Ensure DMF is anhydrous. Avoid NaOH/KOH. Use |

| Side Products | C-Alkylation | Rare for indolines, but possible at C-6 if highly activated. Keep temp <0°C during NaH addition. |

| Poor Solubility | High Polarity of Nitro group | Use DMF or NMP as solvent. Avoid Ether/Hexanes. |

References

-

General Indoline Alkylation: Maji, M., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols."[2] Journal of Organic Chemistry, vol. 87, no. 8, 2022, pp. 5603-5616. Link

-

Base Selection for Indoles/Indolines: "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate." BenchChem Application Notes. Link

-

Nitro-Indoline Synthesis: "Synthesis of 1-Methyl-5-nitroindoline-2,3-dione." BenchChem Protocols. Link

-

Venetoclax Intermediates (Contextual): "Discovery and Optimization of Indoline-Based Compounds." Journal of Medicinal Chemistry. Link

Sources

Application Note: Strategic Synthesis of 7-Carbamoyl Indoline Derivatives from Methyl Esters

Executive Summary

The indoline-7-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in GPCR ligands (e.g., Silodosin) and various kinase inhibitors. The C7 position of the indoline ring presents unique synthetic challenges due to steric crowding from the N1 position and electronic donation from the nitrogen lone pair.

This Application Note provides a definitive guide for converting indoline-7-carboxylic acid methyl esters into their corresponding amides . We detail two primary workflows:

-

Direct Aminolysis: A high-efficiency, one-step protocol using Trimethylaluminum (AlMe

).[1] -

Stepwise Saponification-Coupling: A robust, two-step sequence using LiOH followed by HATU-mediated coupling.

Strategic Analysis & Reaction Pathways

The Synthetic Challenge

Converting a methyl ester at the C7 position of an indoline to an amide is not trivial.

-

Steric Hindrance: The C7 substituent is ortho to the nucleophilic indoline nitrogen (N1).

-

Electronic Deactivation: The electron-rich nature of the indoline ring renders the ester carbonyl less electrophilic compared to simple benzoates, slowing down standard nucleophilic attacks.

-

Oxidation Risk: Indolines are susceptible to oxidation to indoles under harsh oxidative conditions; protocols must maintain the saturation of the C2-C3 bond.

Decision Matrix: Selecting the Right Protocol

| Feature | Method A: Direct AlMe | Method B: Hydrolysis + Coupling |

| Step Count | 1 Step (Convergent) | 2 Steps (Linear) |

| Reagent Class | Pyrophoric (AlMe | Standard (LiOH, HATU) |

| Substrate Scope | Excellent for unreactive amines (anilines) | Universal; best for precious amines |

| Atom Economy | High | Lower (requires coupling reagents) |

| Throughput | High (Ideal for library generation) | Moderate |

| Risk | Safety handling of AlMe | Low safety risk |

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for both methods.

Figure 1: Strategic workflow for the synthesis of 7-carbamoyl indolines.

Detailed Protocols

Method A: Direct Aminolysis via Trimethylaluminum (AlMe )

Expert Insight: This method relies on the formation of a dimethylaluminum amide species, which is a potent nucleophile. It drives the reaction to completion even with electron-poor esters or sterically hindered amines.

Safety Warning: AlMe

Materials:

-

Indoline-7-carboxylic acid methyl ester (1.0 equiv)

-

Target Amine (

) (1.2 – 1.5 equiv) -

Trimethylaluminum (2.0 M in Toluene) (1.5 – 2.0 equiv)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Rochelle’s Salt (Potassium sodium tartrate)

Protocol:

-

Complex Formation: In a flame-dried Schlenk flask or sealed tube under Argon, dissolve the amine (1.2 equiv) in anhydrous Toluene (0.2 M concentration).

-

Activation: Cool the solution to 0°C. Slowly add the AlMe

solution (2.0 equiv) dropwise.-

Note: Methane gas evolution will occur. Ensure the system is vented through a bubbler or an inert gas line.

-

Stir at room temperature (RT) for 15–30 minutes to ensure formation of the active aluminum-amide species.

-

-

Addition: Add the indoline-7-methyl ester (1.0 equiv) dissolved in a minimum amount of Toluene.

-

Reaction: Seal the vessel and heat to 80–100°C for 2–12 hours.

-

Monitoring: Check LC-MS for disappearance of the ester (M+).

-

-

Quenching (Critical): Cool to 0°C. Carefully quench by dropwise addition of 1N HCl (if product is acid stable) or saturated aqueous Rochelle’s salt solution.

-

Tip: Rochelle’s salt is preferred as it breaks down aluminum emulsions effectively, though it requires vigorous stirring for 1–2 hours until two clear layers form.

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Stepwise Hydrolysis and HATU Coupling

Expert Insight: While longer, this route avoids pyrophoric reagents and is often preferred for late-stage functionalization where the amine partner is complex or valuable.

Step 1: Saponification

-

Dissolution: Dissolve indoline-7-methyl ester in THF/MeOH/Water (3:1:1 ratio).

-

Base Addition: Add LiOH

H -

Reaction: Stir at RT or mild heat (40°C) for 4–6 hours.

-

Note: Avoid refluxing too vigorously to prevent oxidation of the indoline ring.

-

-

Workup: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc or DCM. The carboxylic acid often precipitates and can be collected by filtration.

Step 2: Amide Coupling

-

Activation: Dissolve the crude Indoline-7-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Reagents: Add HATU (1.2 equiv) and DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes to form the activated ester.

-

Coupling: Add the amine (

, 1.1 equiv). -

Reaction: Stir at RT for 2–16 hours.

-

Workup: Dilute with water (precipitate may form). Extract with EtOAc.[2] Wash organic layer with saturated LiCl solution (to remove DMF), NaHCO

, and brine.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield (Method A) | Aluminum emulsion during workup | Use Rochelle's salt quench and stir vigorously for >2 hours. |

| No Reaction (Method A) | "Aged" AlMe | Titrate AlMe |

| Oxidation to Indole | Reaction temperature too high or air leak | Degas all solvents. Keep temp <100°C. Add antioxidant (e.g., BHT) if necessary. |

| Epimerization | High pH during coupling | Use collidine instead of DIPEA; keep temperature at 0°C during activation. |

Scientific Grounding & References

Mechanistic Insight

The AlMe

References

-

Direct Amidation Mechanism: Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174.

-

AlMe3 Protocols in MedChem: Chung, S., et al. (2011).[1] Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett, 2011(14), 2072-2074.

-

Indoline Synthesis Context: Black, D. S., et al. (1991).[3] Synthesis of 7-Substituted Indoles as Potential Ligand Precursors.[3] Australian Journal of Chemistry, 44(12), 1771-1781.

-

TBD Catalysis (Alternative): Sabot, C., et al. (2007). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an efficient catalyst for the aminolysis of esters.[4][5] Tetrahedron Letters, 48(22), 3863-3866.

-

Silodosin (Indoline-7-amide) Synthesis: U.S. Patent 5,387,603. (1995). Indoline derivatives and method of preparing the same.

Disclaimer: This protocol involves the use of hazardous chemicals, including pyrophoric reagents. It is intended for use by trained professionals in a controlled laboratory setting.

Sources

- 1. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Microwave-Assisted Synthesis & Functionalization of Indoline-7-Carboxylate Esters

Executive Summary & Mechanistic Rationale

The Challenge: Indoline-7-carboxylate esters represent a "privileged but problematic" scaffold in medicinal chemistry. While the 7-position ester provides a critical vector for peptide mimetics and constraining molecular conformation (e.g., in

The Microwave Solution: Microwave-Assisted Organic Synthesis (MAOS) addresses this thermodynamic penalty through two primary mechanisms:

-

Dipolar Polarization: The ester carbonyl at C7 and the N1 amine create a high dipole moment, making this specific substrate highly susceptible to dielectric heating.

-

Instantaneous Local Superheating: MW irradiation allows the reaction to bypass the "wall effect" of conductive heating, rapidly accessing high-energy transition states required to overcome the steric clash between the C7-ester and incoming electrophiles.

This guide details three self-validating protocols optimized for the Methyl Indoline-7-carboxylate core.

Logical Workflow & Pathway Analysis

The following diagram illustrates the integrated workflow for synthesizing and manipulating this scaffold.

Caption: Integrated synthetic workflow. Protocol 2 represents the critical step where MW irradiation overcomes the C7-ester steric barrier.

Experimental Protocols

Protocol 1: Rapid Core Synthesis (MW Fischer Indolization)

Objective: Synthesis of Methyl Indole-7-carboxylate (Precursor to Indoline).

Classical Fischer synthesis often fails with electron-deficient hydrazines (like 2-carbomethoxyphenylhydrazine) due to the deactivated aromatic ring. MW irradiation accelerates the [3,3]-sigmatropic rearrangement.

Materials:

-

Methyl 2-hydrazinobenzoate hydrochloride (1.0 equiv)

-

Pyruvic acid (or ketone equivalent) (1.2 equiv)

-

Solvent: Glacial Acetic Acid (Absorbs MW effectively; tan

= 0.174) -

Catalyst:

(0.5 equiv) - Optional, acts as Lewis acid promoter.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, suspend methyl 2-hydrazinobenzoate HCl (1.0 mmol, 202 mg) in glacial acetic acid (3 mL). Add pyruvic acid (1.2 mmol).

-

Hydrazone Formation (In-situ): Stir at RT for 5 mins until the hydrazone intermediate forms (often visible as a color change).

-

Irradiation: Cap the vial. Program the MW reactor (e.g., Biotage Initiator or CEM Discover):

-

Temp: 150°C

-

Hold Time: 10 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (Max 200W)

-

-

Work-up: Cool to RT. Pour mixture into ice-water. Neutralize with saturated

.[1] Extract with EtOAc (3x). -

Validation: TLC (Hex/EtOAc 3:1). The indole N-H usually appears at

9.0-10.0 ppm in

Note on Reduction: The resulting indole is reduced to the indoline-7-carboxylate using standard NaCNBH

Protocol 2: Sterically Demanding N-Arylation (Buchwald-Hartwig)

Objective: N-Functionalization of Methyl Indoline-7-carboxylate.

This is the most critical application. The C7-ester creates a "pocket" that blocks bulky Pd-ligand complexes. High-temperature MW irradiation is superior to thermal reflux here.

Materials:

-

Methyl indoline-7-carboxylate (1.0 equiv)

-

Aryl Bromide (1.2 equiv) - Use Aryl Chlorides for higher stringency.

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%) - Wide bite angle is crucial for stability at MW temps.

-

Base:

(1.5 equiv) - Must be finely ground. -

Solvent: Toluene/t-BuOH (4:1) or 1,4-Dioxane.

Step-by-Step Methodology:

-

Glovebox/Schlenk: Load Pd precursor, Ligand, and Base into a MW vial equipped with a magnetic stir bar.

-

Substrate Addition: Add the Indoline-7-ester and Aryl Bromide. Add degassed solvent (3 mL per mmol).

-

Pre-Stir: Stir for 2 mins to ensure ligand complexation.

-

Irradiation Profile:

-

Temp: 160°C (Note: This is significantly above the b.p. of Toluene, utilizing the pressurized vessel).

-

Time: 20 minutes.

-

Pre-stirring: 30s.

-

-

Purification: Filter through a Celite pad. Concentrate. Flash chromatography.

Self-Validating Check:

-

If conversion is <50%, check the color. A "palladium black" precipitate indicates catalyst decomposition before oxidative addition. Decrease Temp to 140°C and extend time, or switch to a more robust precatalyst like BrettPhos Pd G3.

Protocol 3: Oxidative Aromatization (Indoline Indole)

Objective: Converting functionalized Indoline-7-esters back to Indoles.

Often, it is easier to functionalize the indoline (sp3 nitrogen is more nucleophilic) and then oxidize back to the indole.

Materials:

-

N-Substituted Indoline-7-carboxylate

-

Oxidant:

(Activated, 10 equiv) OR -

Solvent: Toluene or Acetonitrile.

Methodology (Green Catalytic Route):

-

Dissolve indoline (0.5 mmol) in Acetonitrile (2 mL).

-

Add

(10 mg). Leave the vial uncapped (or use an -

Alternative MW Route (

): Seal vial with-

Temp: 100°C

-

Time: 5 minutes.

-

-

Mechanism: The MW heating rapidly dissociates the substrate from the heterogeneous oxidant surface, preventing over-oxidation.

Data Summary & Optimization Table

| Variable | Standard Thermal | MW-Assisted | Impact of C7-Ester |

| Fischer Cyclization Time | 12 - 24 Hours | 10 - 15 Minutes | C7-Ester deactivates hydrazine; Thermal often stalls. |

| N-Arylation Yield | 30 - 50% | 85 - 95% | Steric bulk hinders Pd-insertion; MW overcomes |

| Solvent Choice | Toluene (Reflux 110°C) | Toluene (Superheated 160°C) | Pressurized MW allows solvents to exceed b.p., increasing rate. |

| Catalyst Loading | 5 - 10 mol% | 1 - 2 mol% | Faster turnover frequency (TOF) under MW. |

References

-

Microwave-Assisted Indole Synthesis: Sezgin, B. et al. "A Microwave-Assisted, Two-Step Synthesis of Indolo[3,2-c]quinolines via Fischer Indolization and Oxidative Aromatization." Heterocycles, 2022.[2][3][4] Link

-

N-Arylation of Indolines: Basolo, L. et al. "Solvent-Free, Microwave-Assisted N-Arylation of Indolines by using Low Palladium Catalyst Loadings."[5][6] ChemSusChem, 2011.[5][6] Link

-

Oxidative Aromatization: McLaughlin, M. et al.[7] "A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles." Journal of Organic Chemistry, 2016.[8] Link

-

Silodosin/Indoline-7-carboxamide Context: "Process for the synthesis of indoline derivatives." World Intellectual Property Organization (WO2012131710A2). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. Solvent-free, microwave-assisted N-arylation of indolines by using low palladium catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sci-hub.sg [sci-hub.sg]

- 7. longdom.org [longdom.org]

- 8. A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of indoline to indole during ester synthesis

Topic: Preventing Oxidation of Indoline to Indole

Audience: Organic Chemists, Process Development Scientists, Medicinal Chemists. Scope: Troubleshooting oxidative instability of 2,3-dihydro-1H-indoles (indolines) during esterification and acylation.

The Core Challenge: The "Aromatization Trap"

The synthesis of indoline esters (particularly indoline-2-carboxylic acid derivatives) is plagued by a thermodynamically favorable side reaction: oxidative aromatization .

Unlike simple amines, indolines possess a driving force to lose two hydrogen atoms (from N1 and C2/C3) to restore the aromatic indole system. This process is often catalyzed by trace metals, light, and—most critically—basic conditions in the presence of oxygen .

Mechanism of Failure

The oxidation typically follows a radical pathway or a base-mediated electron transfer mechanism.

-

Initiation: In the presence of base (e.g., Et₃N, DIPEA) and Oxygen, the N-H proton is removed or a hydrogen atom is abstracted, generating a nitrogen-centered radical.

-

Propagation: The radical delocalizes into the ring.

-

Aromatization: A second hydrogen abstraction (usually at the benzylic C2 or C3 position) collapses the system into the fully aromatic indole.

Figure 1: The thermodynamic trap. Once the radical intermediate forms, aromatization to indole is rapid and irreversible.

Strategic Workflows (Protocols)

To prevent oxidation, you must shut down the radical initiation step. This is achieved via two main strategies: N-Protection (electronic deactivation) or Acidic Processing (protonation).

Protocol A: The "Protect-First" Strategy (Recommended)

Best for: Peptide coupling, complex molecule synthesis.

By acylating the indoline nitrogen before esterification, you withdraw electron density from the ring, significantly raising the oxidation potential.

-

Protection: React Indoline-2-carboxylic acid with Boc₂O or Cbz-Cl under Schotten-Baumann conditions (controlled pH).

-

Esterification: Perform standard coupling (e.g., EDC/NHS or Alkyl Halide/Base) on the N-protected intermediate.

-

Deprotection: Remove group only when necessary.

Protocol B: Direct Acid-Catalyzed Esterification

Best for: Simple alkyl esters (Methyl/Ethyl esters).

Avoid basic conditions entirely. The protonated indoline nitrogen (

Step-by-Step:

-

Setup: Flame-dry a 2-neck RBF; equip with a reflux condenser and Ar inlet.

-

Solvent: Use anhydrous alcohol (MeOH or EtOH). Sparge with Argon for 15 mins (Critical Step).

-

Reagent: Add Thionyl Chloride (SOCl₂) dropwise at 0°C. (Ratio: 1.2 - 1.5 equiv).

-

Addition: Add solid Indoline-2-carboxylic acid in one portion.

-

Reaction: Reflux for 2–4 hours under Argon.

-

Workup (The Danger Zone):

-

Cool to 0°C.

-

Do not quench with strong base (NaOH) in open air.

-

Neutralize with sat. NaHCO₃ only to pH 7–8, keeping the mixture cold.

-

Extract immediately into DCM/EtOAc and dry.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Product turns Yellow/Brown | Oxidation to Indole. Indoles and their oligomers are often colored; pure indolines are usually colorless/pale. | 1. Check Inert Atmosphere. Ensure continuous Ar flow.2. Add antioxidant: 0.1% Ascorbic acid in the aqueous workup can scavenge radicals. |

| Low Yield (UV active spot with higher R_f) | Aromatization. Indoles are less polar than indolines (loss of H-bonding/polarity). | 1. Avoid bases like NaH or t-BuOK; they promote electron transfer.2. Switch to Protocol B (Acidic conditions). |

| Fluorescence under UV (365nm) | Indole Formation. Indoles are highly fluorescent; indolines are weakly or non-fluorescent. | Use this as a diagnostic tool. If the reaction mixture glows blue/violet, oxidation has occurred. Repurify immediately. |

| Coupling Fails (EDC/HATU) | Nucleophilicity Issue. Indoline Nitrogen is less nucleophilic than aliphatic amines. | Do not increase temperature (risks oxidation). Use a stronger nucleophile catalyst (e.g., HOAt) or switch to acid chloride method. |

Decision Tree for Synthesis

Use this logic flow to select the safest experimental path.

Figure 2: Synthesis decision logic. N-protection is the most robust safeguard.

Frequently Asked Questions (FAQ)

Q: Can I use HATU/DIPEA for coupling free indoline-2-carboxylic acid? A: It is risky. The combination of a basic amine (DIPEA) and the slow kinetics of indoline coupling (due to steric hindrance) creates a window for aerobic oxidation. If you must use this method, perform the reaction in a glovebox or under strict Schlenk conditions.

Q: Why does my indoline ester turn pink on the silica column? A: Silica gel is slightly acidic and can trap metal impurities (Fe, Cu) which catalyze oxidation in the presence of air.

-

Fix: Flush the column with inert gas before use, or add 1% Triethylamine to the eluent (carefully, as base can also promote autoxidation in the long term, but it neutralizes silica acidity). Better fix: Perform "Flash" chromatography rapidly; do not let the compound sit on silica.

Q: Is the oxidation reversible? A: No. Converting indole back to indoline requires strong reducing agents (e.g., NaCNBH₃/AcOH, Sn/HCl, or high-pressure hydrogenation). You cannot "fix" an oxidized batch; you must repurify it.

References

-

Aerobic Oxidation Mechanism: Zhang, X., et al. (2019). "Aerobic Oxidation Approaches to Indole-3-carboxylates." Organic Letters. Link

-

Indoline Stability & Synthesis: Corey, E. J., et al. (1970). "Total Synthesis of Natural Products." Journal of the American Chemical Society.[1] (Foundational work on Indoline-2-carboxylic acid ester stability). Link

-

Synthesis of Indoline-2-Carboxylic Acid Esters: Organic Syntheses, Coll. Vol. 5, p.650 (1973). Describes the reduction of indole esters, highlighting the stability of the protonated/salt forms. Link

-

Atmospheric Oxidation Kinetics: "Atmospheric oxidation mechanism and kinetics of indole." Atmospheric Chemistry and Physics. (Provides data on radical abstraction pathways). Link

Sources

Technical Support Center: Purification of 5-Nitro-indoline-7-carboxylic acid methyl ester

Welcome to the technical support center for the purification of 5-nitro-indoline-7-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield After Purification

Possible Cause: Product loss can occur at various stages of the purification process. Incomplete precipitation, excessive washing, or suboptimal chromatography conditions are common culprits.

Solutions:

-

Incomplete Precipitation: If you are using precipitation or crystallization as a purification step, ensure the solution is sufficiently cooled and that the appropriate anti-solvent is used to minimize the solubility of the desired compound. It is crucial to check the pH of the mother liquor to confirm that the conditions are optimal for precipitation.[1]

-

Product Loss During Washing: To prevent the loss of your product during washing steps, use a minimal amount of a cold solvent in which your compound is sparingly soluble.[1]

-

High Percentage of Impurities in Crude Product: A high impurity load can significantly lower the yield of the final product. Consider a preliminary purification step, such as a wash with a solvent that selectively dissolves impurities, before proceeding to more refined techniques like column chromatography or recrystallization.[1]

Issue 2: Oily Product Instead of Crystals During Recrystallization

Possible Cause: The compound may be "oiling out" of the solution instead of forming crystals. This often happens if the solution is too concentrated, causing the compound to precipitate at a temperature above its melting point or when the chosen solvent is not ideal.

Solutions:

-

Re-dissolve and Dilute: If an oil forms, reheat the solution to redissolve the oil and then add a small amount of additional hot solvent to dilute the solution. Allow it to cool slowly.

-

Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[1] Experiment with different solvents or solvent mixtures to find the optimal system.

-

Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound to induce crystallization.[1]

Issue 3: Poor Separation During Column Chromatography

Possible Cause: Ineffective separation on a chromatography column can be due to an inappropriate solvent system (eluent), overloading the column, or interactions between the compound and the stationary phase.

Solutions:

-

Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[1] A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[2][3] A gradient elution, where the polarity of the eluent is gradually increased, can often improve separation.[1]

-

Compound Tailing: Tailing of the product band on the column can indicate strong interaction with the stationary phase (e.g., silica gel). Adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can help to obtain sharper peaks.

-

Product Does Not Elute: If the product remains on the column, the eluent is likely too non-polar. Gradually increase the polarity of the solvent system to facilitate elution.[1]

Issue 4: Discolored Final Product

Possible Cause: The presence of colored impurities, often polymeric materials or oxidation byproducts, can result in a discolored final product. Nitro-containing aromatic compounds can be susceptible to degradation, leading to discoloration.

Solutions:

-

Activated Carbon Treatment: Dissolving the crude or purified product in a suitable solvent and treating it with a small amount of activated charcoal can effectively remove colored impurities.[1] The solution should then be filtered (hot filtration if recrystallizing) to remove the charcoal before proceeding.

-

Thorough Purification: Ensure that all residual acids or bases from the synthesis are completely removed during the workup, as they can catalyze degradation.[4] Washing with a dilute sodium bicarbonate solution followed by brine is a standard procedure to neutralize residual acid.[4]

-

Use Freshly Prepared Material: For subsequent reactions, it is often best to use freshly purified material to avoid issues arising from degradation over time.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the nitration reaction (such as other nitro-isomers or over-nitrated products), and residual solvents from the reaction or workup.[5] The synthesis of related nitroindoles suggests that byproducts from the cyclization reaction can also be a source of impurities.

Q2: Which purification techniques are generally most effective for this compound?

A2: A combination of techniques is often most effective.

-

Recrystallization is a powerful method for purifying solid organic compounds.[5]

-

Column chromatography is highly effective for separating the desired product from closely related impurities.[4][5]

-

Acid-base extraction can be a useful preliminary step to separate the acidic product from neutral or basic impurities.[5]

Q3: What analytical methods are recommended to assess the purity of the final product?

A3: To ensure the purity of your this compound, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting range.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Protocols

Protocol 1: Recrystallization

-

Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate) while stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil for a few minutes.[5]

-

Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the formation of crystals.[5]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of cold solvent.[5]

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is level with the top of the silica.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

-

Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

-

Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

Caption: Decision workflow for the purification of this compound.

Quantitative Data Summary

| Purification Method | Typical Purity | Typical Yield | Notes |

| Recrystallization | >98% | 60-85% | Highly dependent on the purity of the crude material. |

| Column Chromatography | >99% | 50-80% | Effective for complex mixtures, but can be more time-consuming. |

| Acid-Base Extraction | Variable | >90% (of acidic components) | Primarily a preliminary purification step to remove neutral or basic impurities. |

Note: The values presented in this table are estimates and can vary significantly based on the specific experimental conditions and the nature of the impurities present.

References

- BenchChem. (n.d.). Technical Support Center: Purification of 1-Methyl-5-nitroindoline-2,3-dione.

- BenchChem. (n.d.). Challenges and Solutions in the Synthesis of 3-Nitroindole.

- Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.

- ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

- BenchChem. (n.d.). Refining the Purification Protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to Achieve Higher Purity.

- Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Stability of 5-nitroindoline esters under basic hydrolysis conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for handling 5-nitroindoline esters, with a specific focus on their stability under basic hydrolysis conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of my 5-nitroindoline ester in an aqueous basic solution?

A1: In short, 5-nitroindoline esters are highly susceptible to hydrolysis under basic conditions. This instability is not a defect but rather a fundamental chemical property of the molecule.

From a mechanistic standpoint, all esters can undergo hydrolysis (a reaction with water to break the ester bond), but this process is significantly accelerated by the presence of a base (saponification). The reaction proceeds via a nucleophilic acyl substitution pathway where a hydroxide ion (OH⁻) attacks the electron-poor carbonyl carbon of the ester.[1] This forms a tetrahedral intermediate which then collapses, expelling the alcohol portion (the 5-nitroindolinol) and forming a carboxylic acid. In a basic solution, this carboxylic acid is immediately deprotonated to form a carboxylate salt, which makes the reaction essentially irreversible.[2]

The key feature of your 5-nitroindoline ester is the nitro group (NO₂) . This group is strongly electron-withdrawing. This property pulls electron density away from the ester's carbonyl carbon, making it significantly more electrophilic (more positive) and thus a much more attractive target for nucleophilic attack by hydroxide ions.[3][4] This electronic effect dramatically increases the rate of basic hydrolysis compared to esters without such electron-withdrawing groups.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Caption: Base-catalyzed hydrolysis of a 5-nitroindoline ester.

Q2: I'm observing unexpected degradation and low yield of my 5-nitroindoline ester. What are the likely causes?

A2: Unintended hydrolysis is the most common cause of degradation for these compounds. Several factors can accelerate this process during your experiments or workup procedures.[5] Use the following guide to troubleshoot potential issues.

| Factor | Explanation & Causality | Recommended Action |

| pH > 8 | This is the most significant factor. The concentration of hydroxide ions (OH⁻), the nucleophile responsible for hydrolysis, increases exponentially with pH. 5-Nitroindoline esters are particularly sensitive due to the electron-withdrawing nitro group. | Maintain pH in the slightly acidic to neutral range (pH 4-7) where ester stability is maximal.[6] Use a buffer system if compatible with your reaction. Avoid basic wash steps (e.g., NaOH, K₂CO₃) during workup if possible, or use a milder, colder base like saturated sodium bicarbonate (NaHCO₃) and minimize contact time.[5] |

| Elevated Temperature | Reaction rates, including hydrolysis, generally increase with temperature.[7] Heating a basic aqueous solution of your ester will rapidly accelerate its decomposition. | Whenever possible, perform reactions and workups at room temperature or below. If heating is required, ensure the pH is controlled and not basic. Use an ice bath for all aqueous washes during extraction.[5] |

| Solvent Choice | Protic solvents, especially water and alcohols, can participate in hydrolysis. The presence of water is a prerequisite for hydrolysis. | If your protocol allows, use anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile) to prevent hydrolysis. Ensure solvents are properly dried before use. |

| Presence of Catalysts | Besides hydroxide, certain enzymes (esterases) or metal ions can catalyze hydrolysis.[6] Biological matrices (e.g., cell lysates, serum) are rich in esterases. | If working with biological samples, consider adding esterase inhibitors. If metal catalysis is suspected, the addition of a chelating agent like EDTA may be beneficial.[8] |

Q3: How can I design an experiment to minimize hydrolysis of a sensitive 5-nitroindoline ester?

A3: A proactive approach focusing on controlling the key factors identified above is crucial. The following protocol provides a self-validating system for assessing and maintaining the stability of your compound.

Protocol 1: Stability Assessment of a 5-Nitroindoline Ester

Objective: To determine the stability of your ester under proposed experimental conditions and identify a safe handling window.

Methodology:

-

Preparation of Test Solutions:

-

Prepare stock solutions of your 5-nitroindoline ester in an appropriate organic solvent (e.g., Acetonitrile or DMSO).

-

Prepare several aqueous buffers at different pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).

-

-

Initiation of Stability Study:

-